2-(1-Benzofuran-4-yl)acetic acid
Overview
Description
2-(1-Benzofuran-4-yl)acetic acid is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are widely distributed in nature and have been found to exhibit various pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of this compound makes it a compound of interest in both medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers .
Mode of Action
It’s known that benzofuran compounds can slow down conduction velocity and reduce sinus node autonomy . This suggests that they may interact with their targets to modulate ion channel activity, thereby affecting cellular functions.
Biochemical Pathways
For instance, they have been shown to inhibit fatty acid synthesis . This could potentially affect various downstream metabolic pathways, leading to changes in cellular function and physiology.
Pharmacokinetics
It’s noted that recent compounds developed with benzofuran structures have improved bioavailability, allowing for once-daily dosing . This suggests that 2-(1-Benzofuran-4-yl)acetic acid may also have favorable pharmacokinetic properties.
Result of Action
Benzofuran compounds have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . They also have an inhibitory effect on cardiac arrhythmia and chloride ion channel activity .
Action Environment
It’s worth noting that the biological activities of benzofuran compounds can be influenced by various factors, including their chemical structure and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, including 2-(1-Benzofuran-4-yl)acetic acid, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, benzofuran derivatives have been shown to have anti-tumor activity, suggesting interactions with enzymes and proteins involved in cell proliferation and survival
Cellular Effects
Benzofuran compounds have been reported to exert various effects on cells. For example, some benzofuran derivatives have demonstrated anti-tumor activity against the human ovarian cancer cell line A2780
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2-(1-Benzofuran-4-yl)acetic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using copper chloride as a catalyst, is also employed in the synthesis of these compounds .
Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzofuran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Common in modifying the benzofuran ring to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential anti-tumor and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities, including anti-tumor properties.
Uniqueness: 2-(1-Benzofuran-4-yl)acetic acid stands out due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
2-(1-benzofuran-4-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDDSYGQJKWPME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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